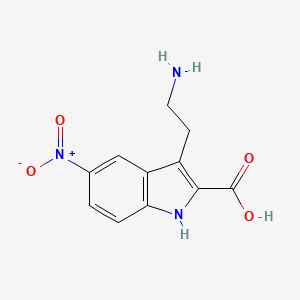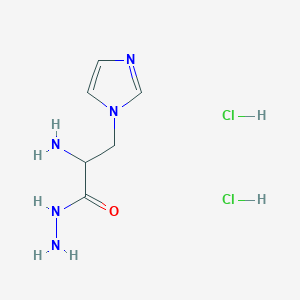![molecular formula C11H15N3O B2924429 (4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol CAS No. 2165585-12-4](/img/structure/B2924429.png)
(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol, also known as TATD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TATD is a bicyclic tetraamine that has a unique structure and properties, which make it a promising candidate for drug discovery, catalysis, and material science.
Applications De Recherche Scientifique
Dynamic Behavior in Coordination Chemistry
Research into compounds structurally related to triazoles often explores their dynamic behavior in coordination chemistry. For instance, studies on dicobalt hexacarbonyl propargyl cations reveal complex interactions and transformations that can occur with chiral nucleophiles, indicative of the intricate behavior these molecules can exhibit in chemical reactions (Schreiber, Klimas, & Sammakia, 1987).
Magnetic and Electronic Properties
The synthesis and characterization of tetradecametallic cluster complexes, such as those involving iron, chromium, and vanadium, highlight the potential for molecules with triazole components to exhibit unique magnetic and electronic properties. These properties make them candidates for applications in materials science, particularly in the development of magnetocaloric materials (Shaw et al., 2007).
Metal-Organic Frameworks (MOFs)
Compounds incorporating triazole ligands are pivotal in the construction of Metal-Organic Frameworks (MOFs), with applications ranging from gas storage to catalysis. The formation of µ3-hydroxotricopper(II) clusters in MOFs demonstrates the utility of triazole and related compounds in creating complex and functionally diverse materials (Lysenko et al., 2006).
Molecular Electronics and Photonics
Tetranuclear copper(I) iodide complexes with chelating bis(triazole) ligands exhibit distinct photoluminescence, making them of interest in molecular electronics and photonics. The ability of these complexes to form structured light-emitting assemblies points to the role of triazole derivatives in developing new optoelectronic devices (Manbeck et al., 2010).
Synthetic Methodologies
The development of novel synthetic methodologies involving triazoles is an area of active research. For example, the one-pot synthesis of tetraazatricyclo derivatives from dihydropyridines showcases the versatility of triazole-containing compounds in organic synthesis (Dotsenko et al., 2007).
Propriétés
IUPAC Name |
(4R,6S)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-4-9-6-12-5-8-2-1-3-13-11(8)14(9)7-10/h1-3,9-10,12,15H,4-7H2/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNGBKGGUPEOKM-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC3=C(N2CC1O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNCC3=C(N2C[C@@H]1O)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,6S)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2924347.png)


![ethyl 2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2924352.png)
![2-(2-ethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2924353.png)
![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2924355.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2924362.png)



![2,3-Dimethoxy-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}benzamide](/img/structure/B2924369.png)